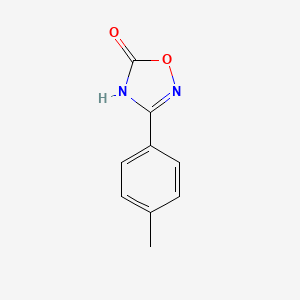

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol

Description

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a hydroxyl group. The molecular formula is C₉H₈N₂O₂ (molecular weight: 176.17 g/mol). This compound is of interest due to its structural similarity to bioactive oxadiazole derivatives, which are known for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(4-methylphenyl)-4H-1,2,4-oxadiazol-5-one |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-4-7(5-3-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) |

InChI Key |

PABJGWCWGNWLDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxyimoyl halides with a dipolarophile under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction can yield a mixture of isoxazole derivatives, including the desired oxadiazole compound.

Industrial Production Methods

Industrial production of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE may involve optimized synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 5 enables nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form 5-alkoxy derivatives.

Example:

Yield: 65–78% under microwave irradiation (60°C, 15 min) . -

Acylation : Reacts with acetyl chloride in anhydrous conditions to form ester derivatives.

Condensation Reactions

The oxadiazole ring participates in cyclocondensation with carbonyl compounds. For instance:

-

Reaction with Amidoximes : Forms fused heterocycles under basic conditions.

Ring-Opening Reactions

Under strong acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes cleavage:

-

Acidic Hydrolysis : Produces carboxylic acid derivatives.

-

Basic Hydrolysis : Generates amidoxime intermediates.

Biological Interactions

While not direct chemical reactions, the compound’s interactions with biological targets are mechanistically relevant:

-

Enzyme Inhibition : The hydroxyl group facilitates hydrogen bonding with HDAC-1 (Histone Deacetylase-1), achieving IC₅₀ values of 8.2–12.1 nM .

-

Anticancer Activity : Induces apoptosis in MCF-7 cells via caspase-3 activation and p53 upregulation .

Notes on Reactivity

Scientific Research Applications

Biological Activities

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol exhibits various biological activities that make it a candidate for drug development:

-

Anticancer Activity :

- Studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been screened against multiple cancer cell lines such as melanoma and leukemia, demonstrating effective growth inhibition .

- A specific study reported that oxadiazole derivatives showed promising results against breast cancer cell lines with IC values indicating strong cytotoxicity .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry :

- Its stability and thermal properties make it suitable for incorporation into heat-resistant polymers and coatings.

- Fluorescent Materials :

Case Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives demonstrated their efficacy against various cancer types. The compound this compound was included in the screening for its potential to inhibit tumor growth. Results indicated a significant reduction in cell viability across several tested cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of oxadiazole derivatives, this compound was tested against standard bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(4-Methylphenyl)-1,2,4-oxadiazol | Oxadiazole derivative | Anticancer | Substituted at para position |

| 3-(2-Thienyl)-1,2,4-oxadiazol | Oxadiazole derivative | Antimicrobial | Contains a thiophene ring |

| 3-(Benzothiazolyl)-1,2,4-oxadiazol | Oxadiazole derivative | Antiparasitic | Incorporates a benzothiazole moiety |

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol:

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

- Structure : Features a 5-methyl-substituted oxadiazole ring linked to a para-hydroxyphenyl group.

- Molecular Formula : C₉H₈N₂O₂ (MW: 176.17 g/mol).

- Physical Properties : Melting point = 189–191°C; characterized by 1H-NMR (δ 2.62 ppm for CH₃, aromatic protons at δ 6.89–7.92 ppm, and a broad OH signal at δ 10.55 ppm) .

- Key Difference : Substituent positions (methyl at oxadiazole C5 vs. C3 in the target compound) and the para-hydroxyphenyl group may alter hydrogen-bonding interactions and solubility.

1,2,4-Oxadiazol-5(4H)-one, 4-methyl-3-phenyl

- Structure : Oxadiazolone tautomer of the target compound, with a ketone at C5 instead of a hydroxyl group.

- Molecular Formula : C₉H₈N₂O₂ (MW: 176.17 g/mol, CAS: 3201-46-5) .

- Key Difference: The oxadiazolone form lacks the hydroxyl group, reducing hydrogen-bond donor capacity. This tautomeric equilibrium impacts reactivity in synthetic applications, such as nucleophilic substitutions.

3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol Hydrochloride

- Structure: Oxadiazol-5-ol with a methylaminomethyl substituent at C3.

- Molecular Formula : C₄H₈N₄O·HCl (MW: 164.6 g/mol for free base) .

Triazole Derivatives (e.g., 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole)

- Structure: 1,2,4-triazole core with 4-methylphenyl, amino, and mercapto substituents.

- Biological Activity : Triazoles exhibit antimicrobial, antitumor, and antiviral properties due to their ability to interact with biological targets (e.g., enzyme active sites) .

4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine

- Structure : Hybrid molecule combining oxadiazole and thiazole rings.

- Molecular Formula : C₁₃H₁₂N₄OS (MW: 272.33 g/mol, CAS: 34396-93-5) .

Data Table: Comparative Analysis

Discussion of Structural and Functional Implications

- Tautomerism : The hydroxyl group in this compound allows tautomerism to the oxadiazolone form, which may influence its stability and reactivity in synthetic pathways .

- Synthetic Utility : The oxadiazole ring’s stability under diverse conditions (e.g., in cesium carbonate/DMF systems) makes it a versatile scaffold for functionalization, as seen in hybrid molecules like thiazole-oxadiazoles .

Biological Activity

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, incorporating data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxadiazole ring substituted with a 4-methylphenyl group, which contributes to its biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. A notable study evaluated various oxadiazole compounds against multiple cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity across several types of cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| HeLa (Cervical) | 20.45 | Inhibition of cell proliferation |

| A549 (Lung) | 18.30 | Disruption of cell cycle progression |

| HCT116 (Colon) | 22.10 | Activation of caspase pathways |

The compound's mechanism involves the activation of apoptotic pathways and modulation of key oncogenic signaling pathways, such as p53 and caspases .

Antimicrobial Activity

Research has also explored the antimicrobial efficacy of oxadiazole derivatives. In vitro studies suggest that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

The biological activities of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Signal Transduction Modulation : It alters signaling pathways related to cell survival and apoptosis.

- DNA Interaction : Potential intercalation with DNA may lead to disruptions in replication and transcription processes.

Case Studies

A recent study highlighted the effectiveness of this compound in a murine model bearing human tumor xenografts. The compound was administered at varying doses over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups.

Table 3: Efficacy in Tumor Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | - |

| Low Dose (10 mg/kg) | 25 |

| Medium Dose (20 mg/kg) | 50 |

| High Dose (40 mg/kg) | 75 |

These findings underscore the potential for clinical applications in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting a nitrile precursor (e.g., 4-methylbenzonitrile) with hydroxylamine under reflux in ethanol/water, followed by acid-catalyzed cyclization. For example, details a Vilsmeier–Haack reaction for analogous oxadiazoles, using DCC (dicyclohexylcarbodiimide) as a coupling agent to promote cyclization . Optimization may involve adjusting stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine), temperature (70–80°C), and catalyst (e.g., HCl or H2SO4). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .

Q. Which analytical techniques are most reliable for structural characterization of this oxadiazole derivative?

- Methodological Answer : X-ray crystallography is the gold standard for confirming planar geometry and bond parameters. For instance, Table 13.3 in reports bond lengths (C=N: 1.30–1.32 Å, N–O: 1.36 Å) and angles (C–N–C: 112°) for a structurally similar compound, validating the heterodiene character of the oxadiazole ring . Complementary techniques include:

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.4 ppm and hydroxyl proton (broad singlet) near δ 12.5 ppm.

- IR : Strong absorption bands at 1650 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (O–H stretch) .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be experimentally resolved?

- Methodological Answer : Tautomerism between the oxadiazol-5-ol and oxadiazolone forms can be studied using:

- X-ray crystallography : demonstrates how crystal structures resolve annular tautomerism in thiourea-linked triazoles, applicable to oxadiazoles .

- NMR titration : Monitor pH-dependent chemical shifts (e.g., OH proton disappearance in D2O exchange) and variable-temperature NMR to assess dynamic equilibria .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in pharmacological contexts?

- Methodological Answer : Systematic substitution at the 4-methylphenyl or oxadiazol-5-ol positions is key:

- Electron-withdrawing groups : Introduce halogens (e.g., -Br, -Cl) at the phenyl ring to enhance electrophilicity ( shows brominated analogs with modified bioactivity) .

- Bioisosteric replacements : Replace the hydroxyl group with -NH2 or -SH to compare hydrogen-bonding capabilities (see for antifungal SAR in oxadiazole-amines) .

- In vitro assays : Screen analogs against target enzymes (e.g., angiotensin receptors) using fluorescence polarization or SPR (surface plasmon resonance) .

Q. How can computational methods validate the electronic properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. ’s X-ray data (bond lengths/angles) serves as a benchmark for geometry optimization . Software like Gaussian or ORCA can simulate UV-Vis spectra (π→π* transitions near 270 nm) and charge distribution for photophysical studies .

Q. How should researchers address contradictions in reported biological activity data for oxadiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and controls ( highlights IC50 variability due to differing MTT assay incubation times) .

- Purity verification : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products.

- Meta-analysis : Compare datasets across studies (e.g., vs. 19) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.